Lufironil
Overview
Description
Lufironil is a small molecule drug that was initially developed by Sanofi. It is known as a prolyl 4-hydroxylase alpha inhibitor, which means it inhibits the enzyme prolyl 4-hydroxylase alpha. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability of the collagen triple helix. This compound has been studied for its potential therapeutic applications in treating fibrosis, hepatitis, and liver cirrhosis .
Preparation Methods
Lufironil can be synthesized through a multi-step process. The synthetic route involves the treatment of 2,4-pyridinedicarboxylic acid with thionyl chloride in toluene, followed by reaction with 2-methoxyethylamine. This reaction can be carried out either in dioxane or in toluene in the presence of triethylamine
Chemical Reactions Analysis
Lufironil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, Lufironil is used as a tool to study the inhibition of prolyl 4-hydroxylase alpha and its effects on collagen stability.
Biology: In biological research, this compound has been used to investigate the role of prolyl 4-hydroxylase alpha in cellular processes and its potential as a therapeutic target for fibrosis and other diseases.
Medicine: this compound has been explored for its potential therapeutic applications in treating fibrosis, hepatitis, and liver cirrhosis.
Mechanism of Action
Lufironil exerts its effects by inhibiting the enzyme prolyl 4-hydroxylase alpha. This enzyme is responsible for the hydroxylation of proline residues in collagen, which is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound disrupts the hydroxylation process, leading to reduced collagen stability and decreased fibrosis. The molecular targets and pathways involved in this compound’s mechanism of action include the inhibition of prolyl 4-hydroxylase alpha and the subsequent effects on collagen synthesis and stability .
Comparison with Similar Compounds
Lufironil can be compared with other prolyl 4-hydroxylase alpha inhibitors, such as:
Safironil: A compound similar to this compound, which also inhibits prolyl 4-hydroxylase alpha and has potential therapeutic applications in treating fibrosis.
S 4682:
This compound is unique in its specific molecular structure and its development history. While other compounds may share similar mechanisms of action, this compound’s distinct chemical structure and its specific effects on prolyl 4-hydroxylase alpha set it apart from other inhibitors .
Properties
IUPAC Name |
2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGMPTCXPMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155802 | |
Record name | Lufironil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128075-79-6 | |
Record name | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128075-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lufironil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lufironil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUFIRONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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